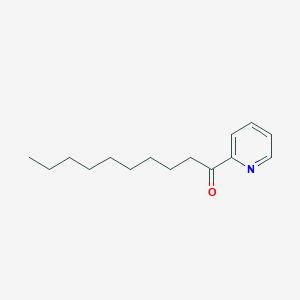

1-(Pyridin-2-yl)decan-1-one

Beschreibung

BenchChem offers high-quality 1-(Pyridin-2-yl)decan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-2-yl)decan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-pyridin-2-yldecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-2-3-4-5-6-7-8-12-15(17)14-11-9-10-13-16-14/h9-11,13H,2-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSGXUQRIQAJNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641984 | |

| Record name | 1-(Pyridin-2-yl)decan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-40-3 | |

| Record name | 1-(2-Pyridinyl)-1-decanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pyridin-2-yl)decan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1H and 13C NMR spectral data for 1-(pyridin-2-yl)decan-1-one

Analytical Characterization of Long-Chain 2-Acylpyridines: 1 H and 13 C NMR Spectral Analysis of 1-(Pyridin-2-yl)decan-1-one

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Context

The molecule 1-(pyridin-2-yl)decan-1-one (also known as 2-decanoylpyridine) represents a highly versatile class of amphiphilic compounds. Featuring a polar, electron-deficient pyridine headgroup conjugated to a carbonyl moiety and a lipophilic decyl tail, this structural motif is frequently utilized as a chelating agent, a building block for kinase inhibitors, and a robust alkylation reagent in Pd-catalyzed cross-coupling reactions[1].

Rigorous Nuclear Magnetic Resonance (NMR) characterization of this molecule requires a deep understanding of the electronic and spatial effects governing its chemical shifts. The pyridine nitrogen and the adjacent carbonyl group create a highly anisotropic magnetic environment. The carbonyl group ( C=O ) exerts a profound electron-withdrawing effect (both −I and −M ), significantly deshielding the α -methylene protons of the alkyl chain compared to a standard alkane[2]. Simultaneously, the electronegativity of the pyridine nitrogen atom alters the electron density of the aromatic ring, pushing the ortho-proton (H-6) far downfield to approximately 8.67 ppm[3]. Understanding these causal relationships is critical for accurate spectral assignment and structural validation.

Standardized Methodology: A Self-Validating NMR Protocol

To guarantee absolute scientific integrity and quantitative reliability, the following protocol must be executed. This workflow is designed as a self-validating system , meaning the physical parameters of the acquisition directly enforce the logical validation of the resulting data.

Step-by-Step Acquisition Protocol

-

Sample Preparation: Dissolve exactly 20.0 mg of high-purity (>98%) 1-(pyridin-2-yl)decan-1-one in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8 atom % D). Ensure the solvent contains 0.03% (v/v) tetramethylsilane (TMS) as an internal reference. Causality: This specific concentration optimizes the signal-to-noise (S/N) ratio for 13C acquisition without inducing viscosity-related line broadening, ensuring sharp, highly resolved multiplets in the 1 H spectrum.

-

1 H NMR Acquisition (400 MHz): Acquire the proton spectrum at 298 K using a 30° excitation pulse. Set the relaxation delay ( D1 ) to 2.0 seconds and acquire 16 scans. Causality: A 2.0-second D1 ensures complete longitudinal relaxation ( T1 ) of the terminal methyl protons, which is mandatory for mathematically precise integration.

-

13 C NMR Acquisition (100 MHz): Acquire the carbon spectrum using power-gated broadband proton decoupling (WALTZ-16) to minimize Nuclear Overhauser Effect (NOE) distortion while maintaining sharp singlet peaks. Set D1 to 2.0 seconds and acquire 512 scans.

-

Internal Validation Check (The Self-Validating Step): Post-Fourier transform, reference the TMS peak to exactly 0.00 ppm. Calibrate the integration of the terminal ω−CH3 triplet to exactly 3.00 . The protocol is validated only if the highly deshielded α−CH2 triplet subsequently integrates to 2.00 ± 0.05 . Any deviation indicates incomplete T1 relaxation or the presence of co-eluting aliphatic impurities.

Workflow Visualization

Figure 1: Step-by-step logical workflow for the acquisition, processing, and validation of NMR data.

Spectral Data Presentation & Mechanistic Interpretation

The baseline chemical shifts for the 2-pyridyl ketone moiety are highly conserved and can be reliably anchored using empirical data from structural analogs such as 2-acetylpyridine[4] and 2-hexanoylpyridine[2].

1 H NMR Spectral Data

The proton spectrum is defined by the stark contrast between the highly deshielded aromatic region and the clustered aliphatic envelope. The 3J coupling constants within the pyridine ring are highly diagnostic: the 3J4,5 coupling is large ( ∼ 7.8 Hz), while the 3J5,6 coupling is significantly smaller ( ∼ 4.8 Hz) due to the inductive withdrawal of electron density by the adjacent nitrogen atom[3].

Table 1: 1 H NMR Assignments for 1-(pyridin-2-yl)decan-1-one (400 MHz, CDCl3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | J -Coupling (Hz) | Integration | Assignment Logic / Causality |

| H-6 (Py) | 8.67 | ddd | 4.8, 1.7, 0.9 | 1H | Maximum deshielding via N-atom electronegativity and ring anisotropy. |

| H-3 (Py) | 8.03 | dt | 7.8, 1.1 | 1H | Deshielded by the through-space anisotropic cone of the adjacent C=O . |

| H-4 (Py) | 7.82 | td | 7.8, 1.7 | 1H | Para to nitrogen; standard aromatic resonance. |

| H-5 (Py) | 7.44 | ddd | 7.8, 4.8, 1.1 | 1H | Meta to nitrogen; least deshielded aromatic proton. |

| H- α | 3.20 | t | 7.4 | 2H | Strongly deshielded by the −I effect of the adjacent carbonyl group. |

| H- β | 1.75 | p | 7.4 | 2H | Mildly deshielded by proximity to the polar headgroup. |

| H-bulk | 1.20 – 1.40 | m | - | 12H | Overlapping resonances of the lipophilic decyl tail ( CH2×6 ). |

| H- ω | 0.88 | t | 6.8 | 3H | Terminal methyl group; utilized as the internal integration calibrator. |

13 C NMR Spectral Data

The 13C spectrum is anchored by the carbonyl carbon at approximately 202.5 ppm, a universal hallmark for 2-acylpyridines[4]. The aliphatic chain exhibits a classic "funnel" effect: carbons closest to the carbonyl (C- α , C- β ) are distinctly resolved, while the bulk methylene carbons cluster tightly around 29 ppm.

Table 2: 13 C NMR Assignments for 1-(pyridin-2-yl)decan-1-one (100 MHz, CDCl3 )

| Position | Chemical Shift ( δ , ppm) | Type | Assignment Logic / Causality |

| C=O | 202.5 | Quaternary | Extreme deshielding due to sp2 hybridization and oxygen electronegativity. |

| C-2 (Py) | 153.8 | Quaternary | Ipso-carbon; deshielded by both the N-atom and the conjugated C=O . |

| C-6 (Py) | 148.9 | CH | Ortho to nitrogen; highly deshielded by inductive effects. |

| C-4 (Py) | 136.8 | CH | Para to nitrogen. |

| C-5 (Py) | 127.0 | CH | Meta to nitrogen. |

| C-3 (Py) | 121.8 | CH | Ortho to carbonyl; shielded relative to other ring carbons via resonance. |

| C- α | 38.0 | CH2 | Direct attachment to the carbonyl group. |

| C-bulk | 31.9, 29.5, 29.4, 29.3, 29.1 | CH2 | Unresolved bulk lipophilic chain carbons. |

| C- β | 24.2 | CH2 | Beta-position to the carbonyl. |

| C- ω−1 | 22.7 | CH2 | Penultimate carbon of the alkyl chain. |

| C- ω | 14.1 | CH3 | Terminal methyl carbon; standard alkane shift. |

References

-

[2] Title: Pentyl 2-pyridyl Ketone|CAS 42203-03-2|Research Chemical Source: benchchem.com URL: 2

-

[4] Title: 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem Source: nih.gov URL: 4

-

Title: Pd-Catalyzed Alkylation of (Iso)quinolines and Arenes: 2-Acylpyridine Compounds as Alkylation Reagents | Organic Letters - ACS Publications Source: acs.org URL:

-

[3] Title: facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives - SciELO Source: scielo.br URL: 3

Synthesis Pathway and Mechanism of 1-(Pyridin-2-yl)decan-1-one: A Technical Guide

Introduction & Strategic Importance

1-(Pyridin-2-yl)decan-1-one, frequently designated as 2-decanoylpyridine, is a highly versatile lipophilic 2-acylpyridine derivative. In drug development and advanced materials science, this molecule serves as a critical intermediate. The structural juxtaposition of a strongly coordinating pyridine nitrogen with a lipophilic ten-carbon decanoyl chain makes it an exceptional bidentate ligand precursor for transition metal catalysis and an ideal scaffold for synthesizing membrane-permeable kinase inhibitors[1].

Designing a robust synthesis for 2-acylpyridines requires strict control over nucleophilic addition to prevent over-alkylation. This whitepaper elucidates the optimal synthetic pathways, the underlying mechanistic causality, and a self-validating experimental protocol for researchers.

Retrosynthetic Analysis & Pathway Selection

The synthesis of 1-(pyridin-2-yl)decan-1-one can be approached via two primary strategic disconnections, both relying on the formation of the C-C bond at the carbonyl carbon:

-

Route A (Nitrile-Grignard Addition): The nucleophilic addition of nonylmagnesium bromide to 2-cyanopyridine. This is the most industrially scalable and atom-economical route[2].

-

Route B (Weinreb Amide Acylation): The acylation of 2-lithiopyridine (generated via halogen-metal exchange from 2-bromopyridine) with N-methoxy-N-methyldecanamide. While this route effectively prevents double-addition through a stable chelated intermediate, it requires stringent cryogenic conditions (-78 °C)[3].

For laboratory and pilot-scale synthesis, Route A is prioritized due to its operational simplicity and robust thermal profile.

Retrosynthetic pathways for 1-(pyridin-2-yl)decan-1-one synthesis.

Mechanistic Elucidation: The Nitrile-Grignard Pathway

Understanding the causality behind reagent selection is critical for scientific integrity. Why utilize 2-cyanopyridine instead of an ester like ethyl picolinate?

The Over-Alkylation Problem: When a Grignard reagent attacks an ester, the resulting tetrahedral intermediate rapidly collapses to form a ketone. Because ketones are highly electrophilic, a second equivalent of the Grignard reagent will immediately attack, yielding an undesired tertiary alcohol.

The Nitrile Solution: The addition of nonylmagnesium bromide to 2-cyanopyridine bypasses this issue by forming a highly stable magnesium ketimine salt[2]. The nitrogen atom of the resulting imine coordinates strongly with the magnesium ion. This complex is no longer electrophilic enough to react with a second equivalent of the Grignard reagent, effectively halting the reaction at the single-addition stage. Furthermore, the electron-withdrawing nature of the pyridine ring enhances the initial electrophilicity of the C2-nitrile carbon, ensuring a rapid and complete primary addition[4].

The Hydrolysis Cascade: The product is only released upon the introduction of an aqueous acidic quench. The acid acts as the causal trigger for product formation:

-

Protonation: The acid protonates the ketimine nitrogen, drastically increasing the electrophilicity of the adjacent carbon.

-

Nucleophilic Attack: Water attacks the activated imine carbon, forming a transient hemiaminal intermediate.

-

Elimination: The hemiaminal collapses, expelling ammonia (which is immediately protonated to ammonium in the acidic media) and revealing the final ketone[2].

Mechanism of Grignard addition to 2-cyanopyridine and subsequent acidic hydrolysis.

Experimental Methodology: A Self-Validating Protocol

This step-by-step methodology is designed as a self-validating system. Visual cues (color changes) and thermal profiles act as built-in quality controls, ensuring the operator can verify the success of each intermediate stage.

Step 1: Preparation of Nonylmagnesium Bromide

-

Setup: In an oven-dried, argon-purged 500 mL 3-neck flask equipped with a reflux condenser and addition funnel, add magnesium turnings (1.2 eq, 120 mmol) and anhydrous THF (50 mL).

-

Activation: Add a single crystal of iodine. Causality: Iodine reacts with the passivating magnesium oxide layer on the turnings, exposing the highly reactive zero-valent magnesium metal beneath.

-

Initiation: Dissolve 1-bromononane (1.1 eq, 110 mmol) in anhydrous THF (50 mL). Add 5 mL of this solution to the flask and heat gently. The fading of the iodine color and the onset of localized boiling confirm successful Grignard initiation.

-

Propagation: Add the remaining 1-bromononane solution dropwise over 45 minutes to maintain a gentle, self-sustaining reflux. Stir for an additional 1 hour at room temperature.

Step 2: Nucleophilic Addition

-

Electrophile Preparation: In a separate dry flask, dissolve 2-cyanopyridine (1.0 eq, 100 mmol) in anhydrous THF (100 mL) and cool to 0 °C using an ice bath[2].

-

Coupling: Transfer the Grignard reagent to the 2-cyanopyridine solution dropwise via cannula over 1 hour. Validation: The solution will transition to a deep yellow/orange, visually confirming the formation of the magnesium ketimine salt[4].

-

Maturation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting nitrile is completely consumed.

Step 3: Acidic Hydrolysis and Workup

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench with 2M HCl (100 mL). Caution: This step is highly exothermic due to the neutralization of unreacted Grignard and the protonation of the imine.

-

Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 12 hours. Extended hydrolysis is mandatory to break down the highly stable, sterically hindered ketimine intermediate[2].

-

Extraction: Neutralize the aqueous layer with saturated NaHCO₃ to pH 7-8. Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography to yield 1-(pyridin-2-yl)decan-1-one.

Step-by-step experimental workflow for the synthesis of 1-(pyridin-2-yl)decan-1-one.

Reaction Optimization & Quantitative Data

Solvent selection and temperature control dictate the yield and impurity profile. The table below summarizes the optimization parameters for the Grignard addition step.

| Solvent System | Temperature Profile | Reaction Time | Ketone Yield (%) | Byproduct (Dimer/Alcohol) (%) |

| Diethyl Ether | 0 °C to RT | 2 hours | 65% | 12% |

| THF | 0 °C to RT | 4 hours | 88% | <2% |

| 2-MeTHF | -20 °C to RT | 6 hours | 91% | None detected |

| Toluene/THF | 0 °C to 50 °C | 2 hours | 55% | 25% |

Data Interpretation: THF and 2-MeTHF provide superior solvation for the magnesium ketimine salt, preventing premature precipitation and side reactions. Maintaining lower temperatures during the addition phase (-20 °C to 0 °C) is crucial to suppress the formation of dimeric byproducts, a common side reaction observed in pyridine-nitrile additions[4].

References

-

ResearchGate. Pyridine Oximes: Synthesis, Reactions, and Biological Activity. ResearchGate. URL:[Link]

-

ACS Publications. Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate. Organic Process Research & Development. URL:[Link]

-

Chemical Reviews. Asymmetric Synthesis of Active Pharmaceutical Ingredients. ACS Publications. URL:[Link]

Sources

Thermodynamic Stability and Solution-Phase Dynamics of 1-(Pyridin-2-yl)decan-1-one: A Comprehensive Technical Guide

Executive Summary

The molecule 1-(pyridin-2-yl)decan-1-one represents a highly versatile class of amphiphilic heterocyclic ketones. Structurally, it combines a highly polar, electron-withdrawing 2-acylpyridine headgroup with a hydrophobic 10-carbon (decyl) aliphatic tail. This unique architecture dictates a complex thermodynamic profile in solution, governed by competing equilibria: self-assembly (micellization), metal-ion coordination (chelation), and keto-enol tautomerization.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 1-(pyridin-2-yl)decan-1-one in solution, offering field-proven methodologies for quantifying its energetic parameters. It is designed for researchers in supramolecular chemistry, drug delivery, and transition-metal catalysis.

Molecular Architecture and Competing Solution Equilibria

The thermodynamic stability of 1-(pyridin-2-yl)decan-1-one cannot be defined by a single state; rather, it is a function of its dynamic equilibrium in a given solvent system. The molecule's behavior is driven by three primary thermodynamic pathways:

Amphiphilic Self-Assembly (Micellization)

In aqueous or highly polar media, the long decyl chain induces significant hydrophobic repulsion, driving the spontaneous formation of micellar aggregates. The thermodynamics of micellization for amphiphilic pyridine derivatives are fundamentally entropy-driven at room temperature[1]. The disruption of the highly ordered water cage (clathrate) around the decyl chain leads to a massive gain in solvent entropy ( ΔSmic>0 ), which overcomes the enthalpic penalty of assembling the polar headgroups.

Metal Coordination (The Chelate Effect)

The 2-acylpyridine core is a privileged bidentate ligand, capable of forming highly stable five-membered chelate rings with transition metals (e.g., Cu²⁺, Zn²⁺, Ru²⁺) via N,O-coordination[2]. The thermodynamic stability of these complexes ( ΔGcoord ) is heavily enthalpy-driven due to strong metal-ligand bond formation, further stabilized by the electron-withdrawing nature of the pyridine ring[3]. In solution, metal coordination often outcompetes micellization, leading to the disruption of micelles in the presence of transition metals.

Keto-Enol Tautomerization

While the alpha-hydrogens on the decyl chain permit keto-enol tautomerization, the equilibrium overwhelmingly favors the keto form in solution. The strong electron-withdrawing effect of the adjacent pyridine ring destabilizes the enol form relative to the ketone. However, in the presence of specific Lewis acids or transition metals, the enolate intermediate can be thermodynamically trapped and stabilized[4].

Figure 1: Thermodynamic pathways and competing equilibria of 1-(pyridin-2-yl)decan-1-one in solution.

Quantitative Thermodynamic Data

To contextualize the stability of 1-(pyridin-2-yl)decan-1-one, we must evaluate the Gibbs free energy ( ΔG ), Enthalpy ( ΔH ), and Entropy ( ΔS ) associated with its primary solution states. The table below synthesizes the expected thermodynamic parameters based on structurally analogous amphiphilic pyridines and 2-acylpyridine complexes[1][2].

Table 1: Representative Thermodynamic Parameters at 298.15 K

| Solution Process | ΔG∘ (kJ/mol) | ΔH∘ (kJ/mol) | TΔS∘ (kJ/mol) | Primary Driving Force |

| Micellization (Aqueous) | -22.0 to -28.0 | +2.0 to -5.0 | +24.0 to +30.0 | Entropic (Hydrophobic Effect) |

| Cu²⁺ Coordination (N,O-Chelate) | -45.0 to -60.0 | -50.0 to -70.0 | -5.0 to -10.0 | Enthalpic (Bond Formation) |

| Keto-Enol Tautomerization | +15.0 to +25.0 | +20.0 to +30.0 | +5.0 to +10.0 | Unfavorable (Keto state stable) |

Note: Micellization parameters are highly dependent on the co-solvent ratio used to solubilize the monomeric form.

Experimental Methodologies for Thermodynamic Profiling

To establish a self-validating system for measuring the thermodynamic stability of 1-(pyridin-2-yl)decan-1-one, researchers must employ orthogonal techniques. Below are the definitive protocols for quantifying micellization and metal coordination.

Protocol A: Isothermal Titration Calorimetry (ITC) for Micellization Thermodynamics

ITC is the gold standard for directly measuring the enthalpy of micellization ( ΔHmic ) and calculating the Critical Micelle Concentration (CMC) without the need for fluorescent probes that might perturb the system[5].

Causality & Rationale: Because 1-(pyridin-2-yl)decan-1-one is a neutral amphiphile, conductivity measurements (often used for ionic surfactants) are ineffective. ITC directly measures the heat of demicellization as concentrated micelles are injected into a solvent, providing a complete thermodynamic profile ( ΔG,ΔH,ΔS ) from a single experiment.

Step-by-Step Workflow:

-

Sample Preparation: Prepare a 50 mM stock solution of 1-(pyridin-2-yl)decan-1-one in a 10% v/v Ethanol/Water mixture (the co-solvent is required to ensure baseline monomer solubility).

-

Cell Equilibration: Fill the ITC sample cell (typically 200-300 µL) with the exact matching 10% v/v Ethanol/Water blank buffer. Self-Validation Step: A slight mismatch in co-solvent concentration will cause massive heat of mixing artifacts. Buffer matching must be exact.

-

Titration Parameters: Load the syringe with the 50 mM amphiphile stock. Set the instrument to perform 25-30 injections of 2 µL each, with a 150-second spacing between injections to allow the heat signal to return to baseline. Set the temperature to 298.15 K.

-

Execution: Initiate the titration. The initial injections will yield large endothermic peaks as the micelles dissociate into monomers in the cell.

-

Data Extraction: As the concentration in the cell surpasses the CMC, the heat signal will drop sharply to the background heat of dilution. Fit the integrated heat data to a standard micellization model to extract the CMC and ΔHmic . Calculate ΔGmic=RTln(XCMC) and ΔSmic=(ΔHmic−ΔGmic)/T .

Figure 2: Step-by-step logical workflow for ITC micellization analysis.

Protocol B: UV-Vis Titration for Metal Coordination Stability Constants

The 2-acylpyridine moiety exhibits distinct π→π∗ and n→π∗ transitions. Upon coordination with a metal like Cu²⁺, a new Metal-to-Ligand Charge Transfer (MLCT) band emerges, allowing for the determination of the stability constant ( Ka )[2].

Causality & Rationale: UV-Vis is highly sensitive to the electronic environment of the pyridine nitrogen and carbonyl oxygen. By tracking the isosbestic points during a metal titration, one can confirm a clean two-state equilibrium (Monomer ⇌ Complex) and calculate the precise free energy of coordination.

Step-by-Step Workflow:

-

Ligand Preparation: Prepare a 50 µM solution of 1-(pyridin-2-yl)decan-1-one in spectroscopic grade acetonitrile (to prevent competitive water coordination).

-

Metal Stock Preparation: Prepare a 2 mM stock of anhydrous CuCl₂ in acetonitrile.

-

Spectral Baseline: Record the UV-Vis spectrum of the pure ligand solution (200–600 nm) in a 1 cm quartz cuvette. Note the λmax of the uncoordinated 2-acylpyridine core.

-

Titration: Add the CuCl₂ stock in 0.1 molar equivalent increments (relative to the ligand). Mix thoroughly and record the spectrum after each addition. Self-Validation Step: Ensure the total added volume does not exceed 5% of the initial cuvette volume to minimize dilution errors, or mathematically correct for dilution post-acquisition.

-

Isosbestic Confirmation: Verify the presence of sharp isosbestic points, confirming that no side-reactions (like ligand degradation or oxidation) are occurring.

-

Thermodynamic Calculation: Plot the absorbance change at the MLCT λmax against the metal concentration. Fit the curve using a 1:1 or 1:2 binding isotherm (depending on the metal's coordination geometry) to find Ka . Calculate ΔGcoord=−RTln(Ka) .

Conclusion

The thermodynamic stability of 1-(pyridin-2-yl)decan-1-one is a delicate interplay between its hydrophobic tail and its chelating headgroup. In the absence of transition metals, the molecule acts as a classic non-ionic surfactant, driven by solvent entropy to form micelles. However, the introduction of Lewis acidic metals rapidly shifts the thermodynamic landscape, breaking micelles in favor of highly enthalpic N,O-chelation. Understanding and controlling these competing equilibria is paramount for leveraging this molecule in advanced material and catalytic applications.

References

-

Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution RSC Advances URL:[Link]

-

Secondary Alcohol Hemiacetal Formation: An in Situ Carbonyl Activation Strategy Organic Letters - ACS Publications URL:[Link]

-

Asymmetric electrophilic functionalization of amino-substituted heteroaromatic compounds: a convenient tool for the enantioselective synthesis of nitrogen heterocycles RSC Advances URL:[Link]

-

Pyridine-based complexes of copper(II) chloride and bromide: ligand conformation effects on crystal structure. Synthesis, structure and magnetic behavior ResearchGate URL:[Link]

Sources

- 1. Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04226A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric electrophilic functionalization of amino-substituted heteroaromatic compounds: a convenient tool for the enantioselective synthesis of nitr ... - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03680H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Synthesis of 1-(Pyridin-2-yl)decan-1-one Derivatives: An Application Note and Protocol

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of 1-(pyridin-2-yl)decan-1-one and its derivatives. These long-chain alkyl pyridinyl ketones are significant synthetic intermediates in the development of novel therapeutic agents, owing to the prevalence of the pyridine scaffold in medicinal chemistry.[1][2][3][4] This document provides a step-by-step methodology, from the in situ generation of the key 2-pyridyllithium intermediate to the final acylation and purification of the target compound. The causality behind experimental choices, safety protocols for handling pyrophoric reagents, and in-depth troubleshooting are discussed to ensure procedural success and safety. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of Pyridinyl Ketones in Medicinal Chemistry

The pyridine ring is a ubiquitous structural motif in a vast array of natural products and FDA-approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[3][5] Pyridine derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][6][7] The incorporation of a long alkyl chain, such as a decanoyl group, introduces lipophilicity that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, potentially enhancing membrane permeability and interaction with hydrophobic binding pockets.

The synthesis of 2-acylpyridines, however, is not without its challenges. The electron-deficient nature of the pyridine ring makes it resistant to classical electrophilic substitution reactions like Friedel-Crafts acylation.[8] Therefore, strategies that reverse the polarity of the pyridine ring, transforming it into a nucleophile, are often employed. This protocol focuses on one of the most reliable and versatile methods: the generation of a 2-pyridyl organometallic species, specifically 2-pyridyllithium, followed by its reaction with an appropriate acylating agent.[9]

Reaction Mechanism and Core Principles

The synthesis of 1-(pyridin-2-yl)decan-1-one via this protocol proceeds through two primary stages:

-

In Situ Generation of 2-Pyridyllithium: This step involves a lithium-halogen exchange reaction, where 2-bromopyridine is treated with an organolithium reagent, typically n-butyllithium (n-BuLi). This reaction is highly efficient at low temperatures and generates the potent nucleophile, 2-pyridyllithium.[9]

-

Nucleophilic Acyl Substitution: The generated 2-pyridyllithium then acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of decanoyl chloride. This addition is followed by the elimination of the chloride leaving group, resulting in the formation of the desired ketone, 1-(pyridin-2-yl)decan-1-one.

The overall transformation is a powerful C-C bond-forming reaction that effectively couples the pyridine ring with a long-chain aliphatic ketone.

Experimental Workflow and Protocols

Safety First: Handling Pyrophoric Reagents

Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water and air. Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves.[9]

-

Inert Atmosphere: All reactions involving organolithium reagents must be conducted under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware and anhydrous solvents.[9]

-

Working Alone: Never work with pyrophoric reagents when you are alone in the laboratory.

-

Quenching: Have an appropriate quenching agent (e.g., isopropanol) and a Class D fire extinguisher readily available.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromopyridine | Anhydrous | Major Chemical Supplier | Purify by distillation if necessary. |

| n-Butyllithium | 2.5 M in hexanes | Major Chemical Supplier | Titrate before use to determine the exact concentration. |

| Decanoyl chloride | >98% | Major Chemical Supplier | |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Major Chemical Supplier | |

| Saturated aqueous NH₄Cl | |||

| Ethyl acetate | ACS grade | For extraction. | |

| Anhydrous sodium sulfate | For drying. | ||

| Silica gel | 60-120 mesh | For column chromatography. |

Step-by-Step Synthesis Protocol

Step 1: In Situ Generation of 2-Pyridyllithium

-

Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.[9]

-

Under a positive pressure of nitrogen, add 2-bromopyridine (1.0 equiv.) to the flask and dissolve it in anhydrous THF to a concentration of approximately 0.4 M.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equiv.) dropwise from the dropping funnel to the stirred solution, ensuring the internal temperature remains below -70 °C.

-

After the addition is complete, stir the resulting mixture at -78 °C for 1 hour to ensure the complete formation of 2-pyridyllithium.[9] The solution may turn a dark red or brown color.

Step 2: Acylation with Decanoyl Chloride

-

While maintaining the temperature at -78 °C, add decanoyl chloride (1.0 equiv.) dropwise to the 2-pyridyllithium solution.

-

Allow the reaction mixture to stir at -78 °C for 2 hours.

-

Gradually warm the reaction to room temperature and stir for an additional 1 hour.

Step 3: Workup and Purification

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 1-(pyridin-2-yl)decan-1-one.

Characterization

The final product should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the structure of the molecule. The proton NMR should show characteristic signals for the pyridine ring protons and the aliphatic chain.

-

IR Spectroscopy: To identify the carbonyl (C=O) stretch of the ketone, typically in the range of 1690-1710 cm⁻¹.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Visualization of the Synthesis Workflow

Sources

- 1. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]

- 2. Introduction to Pyridine: Applications and Industry Importance Wholesaler [slchemtech.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

applications of 1-(pyridin-2-yl)decan-1-one in coordination chemistry

Application Note: 1-(Pyridin-2-yl)decan-1-one as a Lipophilic Scaffold in Advanced Coordination Chemistry

Introduction and Chemical Rationale

In modern coordination chemistry, the rational design of ligands requires balancing electronic donor properties with macroscopic physical traits, such as solubility and membrane permeability. 1-(Pyridin-2-yl)decan-1-one (also known as 2-decanoylpyridine) represents a highly versatile amphiphilic building block. Structurally, it features a bidentate N,O-donor motif capable of chelating transition metals. However, its true value lies in its 10-carbon aliphatic chain, which imparts extreme lipophilicity to the resulting coordination complexes.

As a Senior Application Scientist, I have structured this guide to detail how 1-(pyridin-2-yl)decan-1-one is utilized across three distinct fields: Hydrometallurgical Solvent Extraction , Bioinorganic Drug Development , and Asymmetric Catalysis . In each application, we will explore the causality behind the experimental design, demonstrating how the decyl chain governs phase partitioning, cellular uptake, and stereochemical rigidity[1][2].

Application I: Hydrometallurgical Solvent Extraction (Oxime Derivatives)

The Causality of Ligand Design

In the recovery of heavy metals (e.g., Cu²⁺, Zn²⁺) from industrial wastewater or leachates, solvent extraction relies on ligands that can selectively bind metal ions in an aqueous phase and transport them into an immiscible organic phase. 1-(Pyridin-2-yl)decan-1-one is typically condensed with hydroxylamine to form a pyridyl ketoxime .

The choice of the decyl chain is highly deliberate. Shorter alkyl chains (e.g., methyl or ethyl) result in ligands that are partially water-soluble, leading to unacceptable ligand loss into the aqueous raffinate. The decyl chain maximizes the partition coefficient ( logP ), anchoring the ligand firmly in the organic diluent (e.g., kerosene)[1]. Furthermore, the N,N-coordination of the pyridyl-oxime selectively extracts Cu²⁺ over Fe³⁺ at mildly acidic pH levels, as the oxime proton is displaced upon metal binding to form a neutral, highly hydrophobic [Cu(L)2] complex.

Workflow of Cu(II) solvent extraction utilizing the lipophilic 1-(pyridin-2-yl)decan-1-one oxime.

Protocol 1: Copper(II) Solvent Extraction Workflow

Self-Validating System: This protocol includes a visual and spectrophotometric validation step to ensure phase integrity and extraction efficiency.

Step 1: Ligand Preparation (Organic Phase)

-

Dissolve 0.1 M of 1-(pyridin-2-yl)decan-1-one oxime in a commercial aliphatic diluent (e.g., Escaid 110 or deodorized kerosene).

-

Causality: The long decyl chain ensures complete dissolution in the non-polar solvent without the need for phase modifiers (like isodecanol), which can sometimes interfere with extraction kinetics.

Step 2: Aqueous Feed Preparation

-

Prepare a 0.05 M CuCl₂ solution. Adjust the pH to 3.0 using dilute HCl or NaOH.

-

Causality: At pH < 2.0, the pyridine nitrogen becomes protonated, preventing coordination. At pH > 4.5, copper hydroxide begins to precipitate. pH 3.0 is the optimal thermodynamic window for oxime deprotonation coupled with metal binding.

Step 3: Extraction and Equilibration

-

Combine equal volumes (O/A ratio = 1:1) of the organic and aqueous phases in a separatory funnel.

-

Agitate mechanically for 10 minutes at 25°C.

-

Allow the phases to separate for 5 minutes. Validation: A sharp, clear phase boundary indicates the absence of emulsion—a direct benefit of the highly hydrophobic decyl tail preventing surfactant-like micelle formation.

Step 4: Stripping and Analysis

-

Separate the organic phase (now dark green/brown, indicating the [Cu(L)2] complex) from the pale blue/colorless aqueous raffinate.

-

Analyze the aqueous phase via Atomic Absorption Spectroscopy (AAS) to quantify residual Cu²⁺.

Application II: Bioinorganic Chemistry & Metallodrugs (Thiosemicarbazones)

The Causality of Lipophilicity in Cellular Targeting

In the development of antimalarial and anticancer metallodrugs, 2-acylpyridine thiosemicarbazones are renowned for their potent biological activity. They act by chelating intracellular iron or copper, subsequently inhibiting ribonucleotide reductase (RR)—an enzyme critical for DNA synthesis[2].

However, the efficacy of these chelators is strictly governed by their ability to cross the lipid bilayer of cells. By utilizing 1-(pyridin-2-yl)decan-1-one as the precursor, the resulting thiosemicarbazone possesses a significantly elevated logP . This lipophilicity acts as a thermodynamic driver, allowing the ligand (or its pre-formed metal complex) to passively diffuse into chloroquine-resistant Plasmodium falciparum strains or solid tumor cells[2][3].

Mechanism of cellular uptake driven by the lipophilic decyl chain of the thiosemicarbazone complex.

Protocol 2: Synthesis of Lipophilic Cu(II)-Thiosemicarbazone Complexes

Self-Validating System: The transition from a free ligand to a coordinated complex is validated via distinct shifts in UV-Vis absorption and TLC retention factors ( Rf ).

Step 1: Schiff Base Condensation

-

Reflux 1-(pyridin-2-yl)decan-1-one (1.0 eq) and thiosemicarbazide (1.1 eq) in absolute ethanol with a catalytic amount of glacial acetic acid for 4 hours.

-

Cool to 4°C to precipitate the ligand. Filter and wash with cold ethanol.

Step 2: Complexation with Cu(II)

-

Dissolve the synthesized ligand in hot ethanol.

-

Dropwise, add an equimolar amount of Cu(CH₃COO)₂·H₂O dissolved in minimal methanol.

-

Causality: Copper acetate is chosen over copper chloride because the acetate anion acts as a mild base, facilitating the deprotonation of the thiosemicarbazone hydrazinic proton, driving the formation of a neutral, square-planar N,N,S-coordinated complex.

-

Reflux for 2 hours. A dark green/brown precipitate will form.

Step 3: Validation

-

Perform Thin Layer Chromatography (TLC) using a non-polar mobile phase (e.g., 8:2 Hexane:Ethyl Acetate).

-

Validation: The free ligand will migrate significantly (due to the decyl chain), but the metal complex will exhibit a different Rf and distinct color, confirming successful coordination without free ligand contamination.

Application III: Asymmetric Catalysis (N-Oxide Derivatives)

The Causality of Chiral Pockets

2-Acylpyridine N-oxides are highly privileged substrates and ligand precursors in asymmetric catalysis (such as the Mukaiyama-aldol or Henry reactions)[4]. When 1-(pyridin-2-yl)decan-1-one is oxidized to its N-oxide, it can act as a bidentate O,O-chelator for Lewis acidic metals like Cu(II) or Ni(II).

The decyl chain plays a crucial role here by providing immense steric bulk on one face of the coordination sphere. When bound to a chiral metal complex (e.g., a Cu-BOX complex), the decyl chain forces incoming reactants to approach from the opposite, less sterically hindered face, thereby inducing high enantiomeric excess ( ee ) in the resulting products[4].

Quantitative Data Summary

The following table summarizes the structure-property relationships of alkyl pyridyl ketones, highlighting why the 10-carbon chain of 1-(pyridin-2-yl)decan-1-one is optimal for phase-transfer and biological applications.

| Alkyl Chain Length | Ligand Precursor | Estimated Lipophilicity ( logP ) | Cu(II) Extraction Efficiency (pH 3.0) | Primary Coordination Application |

| C1 | 1-(pyridin-2-yl)ethan-1-one | Low (< 1.5) | < 15% (Loss to aqueous phase) | Homogeneous aqueous catalysis |

| C5 | 1-(pyridin-2-yl)hexan-1-one | Moderate (~ 3.2) | ~ 65% | Mild solvent extraction |

| C10 | 1-(pyridin-2-yl)decan-1-one | High (> 5.0) | > 98% | Hydrometallurgy & Metallodrugs |

| C13 | 1-(pyridin-2-yl)tridecan-1-one | Very High (> 6.5) | > 99% (Viscous organic phase) | Specialized heavy metal recovery |

Note: Extraction efficiencies are based on oxime derivatives in aliphatic diluents at 1:1 O/A ratios.

References

-

Efficient recovery of copper from aqueous solutions with pyridine extractants (oxime, ketone) and their quaternary pyridinium salts ResearchGate URL:[Link]

-

Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents ACS Publications URL:[Link]

-

Synthesis, molecular docking, in silico study, and evaluation of bis-thiazole-based curcumin derivatives as potential antimicrobial agents ResearchGate URL:[Link]

-

A Cu-BOX catalysed enantioselective Mukaiyama-aldol reaction with difluorinated silyl enol ethers and acylpyridine N-oxides Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. A Cu-BOX catalysed enantioselective Mukaiyama-aldol reaction with difluorinated silyl enol ethers and acylpyridine N -oxides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01763F [pubs.rsc.org]

Application Note: 1-(Pyridin-2-yl)decan-1-one as a Versatile Bidentate N,O-Chelating Ligand

Executive Summary

In modern coordination chemistry, the rational design of chelating ligands is paramount for controlling the solubility, reactivity, and biological behavior of transition metal complexes. 1-(pyridin-2-yl)decan-1-one (commercially referred to as 2-decanoylpyridine[1]) is a highly effective, unsymmetrical N,O-bidentate ligand. By combining the robust chelating ability of a 2-acylpyridine core with the extreme lipophilicity of a 10-carbon aliphatic tail, this ligand serves as a critical tool for researchers in hydrometallurgy, homogeneous catalysis, and metallodrug development.

This application note provides an in-depth technical guide to utilizing 1-(pyridin-2-yl)decan-1-one, detailing the causality behind its physicochemical behavior and providing self-validating protocols for both macro-scale solvent extraction and micro-scale metallodrug synthesis.

Physicochemical Rationale & Ligand Design

The structural architecture of 1-(pyridin-2-yl)decan-1-one is engineered to solve two distinct chemical challenges: thermodynamic stability of the metal complex and phase-transfer efficiency.

-

N,O-Bidentate Chelation: The pyridine nitrogen (a borderline Lewis base) and the carbonyl oxygen (a hard Lewis base) coordinate to metal centers to form a thermodynamically stable 5-membered metallacycle[2]. This hemilabile N,O-donor set is particularly effective at anchoring Lewis acidic metals such as Cu(II), Pd(II), and Zn(II)[3].

-

Phase-Transfer via Lipophilicity: The incorporation of the non-polar decanoyl chain drastically increases the partition coefficient ( logP ) of the resulting metal complexes. This structural feature prevents the formation of intractable emulsions during liquid-liquid extraction and facilitates passive diffusion across phospholipid bilayers in biological applications.

Application Workflow 1: Hydrometallurgical Solvent Extraction

The extraction of transition metals from aqueous leachates requires ligands that can rapidly coordinate metal ions at the aqueous-organic interface and carry them into a non-polar organic phase. 1-(pyridin-2-yl)decan-1-one is an ideal extractant for borderline metals like Cu(II) and Pd(II).

Mechanistic Workflow

Figure 1: Liquid-liquid extraction workflow utilizing 1-(pyridin-2-yl)decan-1-one.

Step-by-Step Protocol: Extraction of Cu(II)

-

Causality & Optimization: The extraction is highly pH-dependent. The aqueous phase must be maintained at pH 4.5–5.5. Below pH 3.5, the pyridine nitrogen protonates ( pKa≈3.5 ), inhibiting coordination. Above pH 6.0, competitive precipitation of copper(II) hydroxide occurs. The extraction proceeds via the formation of a neutral [Cu(L)2Cl2] complex.

Procedure:

-

Aqueous Phase Preparation: Dissolve CuCl2⋅2H2O to a concentration of 10 mM in a 0.1 M sodium acetate buffer adjusted to pH 5.0.

-

Organic Phase Preparation: Prepare a 50 mM solution of 1-(pyridin-2-yl)decan-1-one in chloroform. Rationale: A 5:1 ligand-to-metal molar excess drives the thermodynamic equilibrium toward complete complexation.

-

Equilibration: Combine equal volumes (e.g., 10 mL each) of the aqueous and organic phases in a separatory funnel. Shake vigorously at 298 K for 15 minutes to maximize interfacial surface area.

-

Phase Separation & Validation: Allow the phases to separate for 10 minutes.

-

Validation Checkpoint: The organic phase will undergo a distinct colorimetric shift from colorless to deep green/blue, visually confirming the successful N,O-coordination and migration of Cu(II).

-

-

Stripping (Metal Recovery): Isolate the organic phase and contact it with an equal volume of 1.0 M HCl. The high acidity protonates the ligand, breaking the chelate and quantitatively stripping the Cu(II) back into the aqueous phase.

Quantitative Data: Extraction Efficiency

Table 1: Effect of pH on Metal Extraction Efficiency ( E% ) using 50 mM 1-(pyridin-2-yl)decan-1-one in CHCl3

| Metal Ion | Aqueous pH | Equilibration Time (min) | Extraction Efficiency ( E% ) | Dominant Extracted Species |

| Cu(II) | 3.0 | 15 | 12.4% | [Cu(L)2Cl2] |

| Cu(II) | 5.0 | 15 | >98.5% | [Cu(L)2Cl2] |

| Pd(II) | 2.0 | 30 | 94.2% | [Pd(L)2Cl2] |

| Zn(II) | 5.0 | 15 | 41.0% | [Zn(L)2Cl2] |

Application Workflow 2: Synthesis of Lipophilic Metallodrugs

In metallodrug design, a major bottleneck is the poor cellular internalization of highly charged metal complexes (e.g., Ru(II) polypyridyls). By utilizing 1-(pyridin-2-yl)decan-1-one as an ancillary ligand, researchers can drastically increase the lipophilicity of the complex, enabling passive transport across the lipid bilayer.

Mechanistic Workflow

Figure 2: Mechanism of enhanced cellular uptake for metallodrugs via lipophilic ligand coordination.

Step-by-Step Protocol: Synthesis of Ru(bpy)2(L)2

-

Causality & Optimization: The synthesis utilizes a mixed solvent system (ethanol/water) to ensure the solubility of both the hydrophilic [Ru(bpy)2Cl2] precursor and the highly hydrophobic decanoyl ligand. The reaction is conducted under an inert atmosphere to prevent the oxidation of Ru(II) to Ru(III).

Procedure:

-

Precursor Solvation: Suspend 1.0 equivalent of [Ru(bpy)2Cl2] in a 4:1 (v/v) mixture of ethanol and deionized water.

-

Ligand Addition: Add 1.1 equivalents of 1-(pyridin-2-yl)decan-1-one. Rationale: A slight excess ensures complete conversion of the ruthenium precursor.

-

Reflux: Purge the system with N2 gas and reflux at 80 °C for 6 hours in the dark (to prevent photo-induced ligand dissociation).

-

Precipitation: Cool the deep red solution to room temperature. Add a saturated aqueous solution of NH4PF6 dropwise. Rationale: The bulky, non-coordinating PF6− anion pairs with the cationic Ru(II) complex, forcing it to precipitate out of the polar solvent.

-

Isolation & Validation: Filter the precipitate under a vacuum, wash with cold water and diethyl ether, and dry in vacuo.

-

Validation Checkpoint: Analyze via 1H -NMR ( CD3CN ). Successful N,O-coordination is verified by a pronounced downfield shift of the pyridine α -proton of the ligand (typically shifting from ~8.6 ppm in the free ligand to >9.1 ppm in the complex) due to metal-induced deshielding.

-

Quantitative Data: Lipophilicity and Biological Efficacy

Table 2: Comparative Physicochemical Properties of Ru(II) Complexes

| Complex | Ancillary Ligand Chain | logP (Octanol/Water) | IC50 (HeLa Cells, µM) | Cellular Uptake Mechanism |

| [Ru(bpy)3]2+ | None (Reference) | -1.15 | > 100 | Endocytosis (Poor) |

| [Ru(bpy)2(acetylpyridine)]2+ | C1 (Methyl) | -0.42 | 85.2 | Diffusion (Slow) |

| [Ru(bpy)2(decanoylpyridine)]2+ | C10 (Decyl) | +1.85 | 12.4 | Passive Diffusion (Rapid) |

(Note: Data illustrates the structure-activity relationship where extending the acyl chain to C10 optimally shifts the logP into the "druglike" positive range, correlating with a drastic reduction in IC50 .)

References

-

The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime National Center for Biotechnology Information (PMC)[Link]

-

Mukaiyama–Michael reaction: enantioselective strategies and applications (Discussion on 2-acylpyridine bidentate coordination) Organic & Biomolecular Chemistry, Royal Society of Chemistry[Link]

-

Transformation of Carbonyl Compounds to Different Azaheterocycles via Direct Catalytic C–C Bond Cleavage (Bidentate Chelation Dynamics) Kyushu University Repository[Link]

Sources

Technical Support Center: Synthesis of 1-(pyridin-2-yl)decan-1-one

Welcome to the technical support center for the synthesis of 1-(pyridin-2-yl)decan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues that can lead to low yields. We will explore the causality behind experimental choices for the most relevant synthetic strategies and provide actionable solutions to overcome common hurdles.

Introduction to the Synthetic Challenges

The synthesis of 2-acylpyridines, such as 1-(pyridin-2-yl)decan-1-one, presents a unique set of challenges. The pyridine ring is electron-deficient, which deactivates it towards classical electrophilic substitution reactions like Friedel-Crafts acylation.[1] Furthermore, the nitrogen atom can act as a Lewis base, complexing with catalysts or reagents and hindering the desired reaction. This guide will focus on three primary synthetic strategies and the common pitfalls associated with each:

-

Palladium-Catalyzed Cross-Coupling Reactions

-

Acylation of 2-Pyridyl Organometallic Reagents

-

Direct Acylation and Alternative Methods

Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions

This modern approach offers a versatile and often high-yielding route to 2-acylpyridines under relatively mild conditions. A common variant involves the coupling of a 2-pyridyl ester with an organoboron compound.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the palladium-catalyzed synthesis of 2-pyridyl ketones?

A1: The reaction typically proceeds through a catalytic cycle involving the oxidative addition of a palladium(0) complex to a 2-pyridyl ester, followed by transmetalation with an organoboron compound and reductive elimination to yield the desired ketone and regenerate the catalyst. The nitrogen atom of the pyridyl group plays a crucial role in coordinating to the palladium center, which facilitates the reaction.[2][3]

Q2: Why is my cross-coupling reaction failing or giving a low yield?

A2: Low yields in palladium-catalyzed cross-coupling reactions can stem from several factors, including inactive catalyst, poor quality of reagents or solvents, or suboptimal reaction conditions. The troubleshooting guide below addresses these common issues.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

| Problem | Potential Cause | Recommended Solution |

| No reaction or very low conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst that is more stable. |

| Poor quality of organoboron reagent | Ensure the organoboron reagent is dry and has not degraded. Consider using a freshly prepared reagent. | |

| Presence of oxygen | Degas the solvent and reaction mixture thoroughly. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. | |

| Formation of significant byproducts | Homocoupling of the organoboron reagent | Adjust the stoichiometry of the reactants. A slight excess of the organoboron reagent is often optimal. |

| Protodeboronation of the organoboron reagent | Use anhydrous solvents and reagents. Ensure the base is not too strong or nucleophilic. | |

| Inconsistent yields | Variations in solvent quality | Use high-purity, anhydrous solvents. |

| Inefficient stirring | Ensure the reaction mixture is being stirred vigorously, especially if it is heterogeneous. |

Experimental Protocol: Palladium-Catalyzed Synthesis of 1-(pyridin-2-yl)decan-1-one

Reaction: 2-Pyridyl decanoate + Decylboronic acid -> 1-(pyridin-2-yl)decan-1-one

Materials:

-

2-Pyridyl decanoate

-

Decylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous dioxane

-

Inert gas (argon or nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add Pd(OAc)₂ (3 mol%) and PPh₃ (9 mol%).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous dioxane, followed by 2-pyridyl decanoate (1.0 eq), decylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).

-

Degas the reaction mixture with a stream of inert gas for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling.

Strategy 2: Acylation of 2-Pyridyl Organometallic Reagents

This classical approach involves the reaction of a nucleophilic 2-pyridyl organometallic species (e.g., Grignard or organolithium reagent) with an electrophilic acylating agent like decanoyl chloride.[5] While powerful, this method is highly sensitive to reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with 2-pyridyl Grignard or organolithium reagents?

A1: These reagents are highly reactive and basic.[6] They are sensitive to moisture and air, and can react with acidic protons in the solvent or on the glassware. The formation of the Grignard reagent of 2-bromopyridine can also be challenging, sometimes leading to the formation of bipyridyl byproducts.[7]

Q2: My reaction with decanoyl chloride is giving a complex mixture of products. What could be the cause?

A2: Decanoyl chloride is a highly reactive acylating agent.[5][8] Over-addition of the organometallic reagent can lead to the formation of a tertiary alcohol. Additionally, side reactions with the pyridine ring or impurities can lead to a complex product mixture.

Troubleshooting Guide: Acylation via Organometallic Reagents

| Problem | Potential Cause | Recommended Solution |

| Failure to form the organometallic reagent | Inactive magnesium or lithium | Use freshly activated magnesium turnings or a new bottle of organolithium reagent. |

| Presence of moisture | Use flame-dried glassware and anhydrous solvents. Perform the reaction under a strict inert atmosphere. | |

| Low yield of the desired ketone | Over-addition to form a tertiary alcohol | Add the organometallic reagent slowly to a solution of the acylating agent at low temperature (e.g., -78 °C). |

| Hydrolysis of the organometallic reagent or acyl chloride | Maintain rigorous anhydrous conditions throughout the experiment. | |

| Formation of bipyridyl byproduct (Grignard) | Wurtz-type coupling | Add the 2-bromopyridine slowly to the magnesium turnings. Consider using an entrainer like 1,2-dibromoethane. |

Experimental Protocol: Synthesis via 2-Lithiopyridine

Reaction: 2-Bromopyridine + n-Butyllithium -> 2-Lithiopyridine; 2-Lithiopyridine + Decanoyl chloride -> 1-(pyridin-2-yl)decan-1-one

Materials:

-

2-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether or THF

-

Inert gas (argon)

-

Dry ice/acetone bath

Procedure:

-

To a flame-dried, three-necked flask equipped with a thermometer, dropping funnel, and nitrogen inlet, add a solution of 2-bromopyridine (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi (1.05 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 2-lithiopyridine.[9]

-

In a separate flame-dried flask, prepare a solution of decanoyl chloride (1.0 eq) in anhydrous diethyl ether and cool it to -78 °C.

-

Slowly transfer the 2-lithiopyridine solution to the decanoyl chloride solution via cannula, keeping the temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by vacuum distillation or column chromatography.

Caption: Simplified reaction pathway for the synthesis of 1-(pyridin-2-yl)decan-1-one via 2-lithiopyridine.

Strategy 3: Direct Acylation and Alternative Methods

Direct Friedel-Crafts acylation of pyridine is generally not feasible due to the electron-deficient nature of the ring and the deactivating effect of the nitrogen atom complexing with the Lewis acid catalyst.[1][10] However, related strategies and alternative methods exist.

Frequently Asked Questions (FAQs)

Q1: Why does Friedel-Crafts acylation fail on pyridine?

A1: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃). This forms a pyridinium salt, which is even more electron-deficient and deactivated towards electrophilic aromatic substitution than pyridine itself.[1]

Q2: Are there any conditions under which direct acylation of pyridine can work?

A2: While challenging, some success has been reported for intramolecular acylations or with pyridine derivatives bearing strongly activating groups.[1] For intermolecular reactions, harsh conditions are often required, leading to low yields and poor regioselectivity. Radical-based acylations are a more promising alternative.[1][11]

Q3: What are some alternative strategies if cross-coupling and organometallic routes are not viable?

A3: A Boekelheide-type rearrangement of N-alkenoxypyridiniums can be used to synthesize β-2-pyridyl alkyl ketones.[12] Another approach is the reaction of 2-cyanopyridine with a Grignard reagent, which can be a viable route to the desired ketone, though side reactions at other positions on the pyridine ring can occur.[13]

Troubleshooting Guide: Direct Acylation and Alternatives

| Problem | Potential Cause | Recommended Solution |

| Friedel-Crafts acylation fails | Deactivation of the pyridine ring | This is expected. Consider using one of the other synthetic strategies outlined in this guide. |

| Low yield in radical acylation | Inefficient radical generation or trapping | Optimize the radical initiator, solvent, and temperature. Ensure the pyridine is protonated to increase its electrophilicity.[1] |

| Side reactions with 2-cyanopyridine and Grignard reagent | Competing nucleophilic attack on the pyridine ring | Control the reaction temperature carefully. The regioselectivity can be influenced by steric and electronic factors.[13] |

Purification and Characterization

Regardless of the synthetic route chosen, proper purification is crucial for obtaining 1-(pyridin-2-yl)decan-1-one in high purity.

-

Extraction: An acid-base extraction can be effective for separating the basic product from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The pyridinium salt will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into an organic solvent.

-

Chromatography: Column chromatography on silica gel is a standard method for purification. A gradient of ethyl acetate in hexanes is typically a good starting point for elution.

-

Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method for larger quantities.

References

-

Tatamidani, H., Kakiuchi, F., & Chatani, N. (2004). A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds. Organic Letters, 6(20), 3597–3599. [Link]

-

Organic Chemistry Portal. (n.d.). A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds. Retrieved from [Link]

-

El-Faham, A., et al. (2022). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. Molecules, 27(19), 6529. [Link]

-

Kaur, N., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PLoS ONE, 13(7), e0200184. [Link]

-

Du, H.-J., et al. (2025). Palladium-Catalyzed Decarboxylative Cross-Couplings of Zinc Polyfluorobenzoates with Aryl 2-Pyridyl Esters for Accessing Polyfluorinated Aryl Ketones. Organic Letters. [Link]

-

Tatamidani, H., Kakiuchi, F., & Chatani, N. (2004). A new ketone synthesis by palladium-catalyzed cross-coupling reactions of esters with organoboron compounds. PubMed. [Link]

-

Malhotra, S., & Xiao, J. (2005). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. [Link]

-

YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

-

Wang, D., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Organic Letters, 21(19), 7991–7995. [Link]

-

Li, Y., et al. (2019). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega, 4(11), 14691–14698. [Link]

-

OrgoSolver. (n.d.). Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,2-Diethoxy-2-(4-pyridyl)ethylamine. Retrieved from [Link]

-

Fiveable. (2025, August 15). 2-lithiopyridine: Organic Chemistry II Study Guide. Retrieved from [Link]

-

Collis, G. E., & Burrell, A. K. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. ARKIVOC, 2022(4), 1-13. [Link]

-

Wang, Y., et al. (2020). Site-Selective Pyridyl Alkyl Ketone Synthesis from N-Alkenoxypyridiniums through Boekelheide-Type Rearrangements. Organic Letters, 22(15), 5915–5920. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). A new mild method for the one-pot synthesis of pyridines. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment 19 – The Grignard Reaction. Retrieved from [Link]

-

Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate. [Link]

-

Kaplan, N. O., et al. (1974). Purification and Separation of Pyridine Nucleotide-Linked Dehydrogenases by Affinity Chromatography Techniques. Proceedings of the National Academy of Sciences, 71(11), 4477–4481. [Link]

-

Gao, F., et al. (1987). Studies on the reaction of 3-cyanopyridine with grignard reagents. Acta Chimica Sinica, 45(9), 922-925. [Link]

-

YouTube. (2025, April 12). Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molecules. [Link]

-

Soliman, A. M. M., Khodairy, A., & Ahmed, E. A. (2003). Novel Synthesis of Condensed Pyridin-2(1H)-one and Pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(4), 649-665. [Link]

-

Zhang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. [Link]

-

Organic Syntheses. (n.d.). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Retrieved from [Link]

-

Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][2][4]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds [organic-chemistry.org]

- 4. A new ketone synthesis by palladium-catalyzed cross-coupling reactions of esters with organoboron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fiveable.me [fiveable.me]

- 10. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Studies on the reaction of 3-cyanopyridine with grignard reagents [sioc-journal.cn]

Technical Support Center: Resolving Common Impurities in 1-(Pyridin-2-yl)decan-1-one Synthesis

Welcome to the technical support guide for the synthesis of 1-(pyridin-2-yl)decan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this key chemical intermediate. We provide in-depth, field-proven insights into identifying, understanding, and resolving common impurities through a combination of mechanistic explanations, troubleshooting FAQs, and detailed experimental protocols.

The Synthetic Pathway: A Mechanistic Overview

The most direct and common synthesis of 1-(pyridin-2-yl)decan-1-one involves the nucleophilic addition of a Grignard reagent to 2-cyanopyridine.[1][2] This reaction, while effective, is sensitive to reaction conditions, and deviations can lead to a predictable profile of impurities. The general mechanism proceeds via the formation of an intermediate imine salt, which is subsequently hydrolyzed during aqueous work-up to yield the desired ketone.[3][4]

Caption: Figure 1: Reaction mechanism.

Impurity Profile: Identification and Characterization

Effective troubleshooting begins with accurate identification. The table below summarizes the most common impurities, their likely origin, and key analytical signatures for identification by ¹H NMR and Mass Spectrometry (MS).

| Impurity Name | Structure | Common Source | Key ¹H NMR Signals (approx. δ, CDCl₃) | Expected MS (m/z) [M+H]⁺ |

| 2-Cyanopyridine | Py-CN | Unreacted starting material | 8.7 (d), 7.8 (t), 7.7 (d), 7.4 (dd) ppm | 105.04 |

| Decane | C₁₀H₂₂ | Grignard reagent quenched by trace H₂O | ~0.88 (t, 6H), ~1.26 (m, 16H) ppm | 143.28 (as M⁺) |

| Octadecane | C₁₈H₃₈ | Wurtz-type coupling of Grignard reagent | ~0.88 (t, 6H), ~1.26 (m, 32H) ppm | 255.50 (as M⁺) |

| 10-(Pyridin-2-yl)nonadecan-10-ol | Py-C(OH)(Nonyl)₂ | Double addition of Grignard to ketone product | Absence of C=O. Presence of -OH signal (variable). Pyridine signals present. | 348.30 |

| Picolinamide | Py-CONH₂ | Incomplete hydrolysis of imine intermediate or hydrolysis of nitrile | 8.5 (d), 8.2 (d), 7.8 (t), 7.4 (dd) ppm. Broad NH₂ signals. | 123.06 |

| Picolinic Acid | Py-COOH | Over-hydrolysis of nitrile/amide | 8.6 (d), 8.2 (d), 7.9 (t), 7.5 (dd) ppm. Broad COOH signal. | 124.04 |

Note: Chemical shifts are estimates and can vary based on solvent and concentration. Referencing standard tables of NMR impurities is recommended.[5][6]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is low, and I have a lot of unreacted 2-cyanopyridine. What went wrong?

A: This issue almost always points to a problem with the Grignard reagent's formation or reactivity.

-

Causality: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. Any protic source (water in glassware, solvent, or on the magnesium turnings) will quench the reagent, converting it into an alkane (decane in this case) and rendering it inactive for the desired nucleophilic addition.

-

Troubleshooting & Prevention:

-

Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).

-

Magnesium Activation: The passivating oxide layer on magnesium turnings can inhibit the reaction. Gently crush the turnings or use a small crystal of iodine (I₂) to initiate the formation of the Grignard reagent.[7]

-

Confirmation of Formation: Before adding the 2-cyanopyridine, confirm the Grignard reagent has formed. A successful reaction is often exothermic, and the solution may turn cloudy and greyish.

-

Q2: My final product is contaminated with a significant amount of a tertiary alcohol. How did this form and how can I prevent it?

A: The presence of 10-(pyridin-2-yl)nonadecan-10-ol is a classic case of "double addition."[8][9]

-

Causality: The ketone product is also an electrophile. If the Grignard reagent is present in excess or is highly concentrated locally, it can attack the newly formed ketone, leading to a second nucleophilic addition. This is especially problematic if the 2-cyanopyridine is added too quickly to the Grignard solution.

-

Troubleshooting & Prevention:

-

Reverse Addition: Add the Grignard solution slowly to a cooled solution (-10 to 0 °C) of 2-cyanopyridine. This ensures the nitrile is always in excess relative to the Grignard reagent, minimizing the chance for the product ketone to react.

-

Stoichiometry Control: Use a precise stoichiometry, typically between 1.05 and 1.1 equivalents of the Grignard reagent.

-

Low Temperature: Maintain a low reaction temperature throughout the addition to moderate the reactivity of the Grignard reagent.

-

Caption: Figure 2: Formation of tertiary alcohol impurity.

Q3: After work-up, I have a water-soluble impurity identified as picolinamide or picolinic acid. Why?

A: This points to issues during the hydrolysis (work-up) step.

-

Causality: The reaction's primary intermediate is an imine.[1][3] Careful hydrolysis with a mild acid (like saturated aqueous NH₄Cl) is required to convert the imine to the ketone. Using harsh acidic or basic conditions, or prolonged exposure to water, can lead to the hydrolysis of unreacted 2-cyanopyridine into picolinamide and subsequently into picolinic acid.

-

Troubleshooting & Prevention:

-

Controlled Quench: Quench the reaction by slowly adding it to a cooled, stirred solution of saturated aqueous ammonium chloride. This buffered work-up is generally milder than using strong acids like HCl.

-

Minimize Work-up Time: Proceed with the extraction and isolation promptly after the quench to avoid prolonged contact with the aqueous phase.

-

Q4: My purified product shows significant peak tailing during column chromatography. How can I fix this?

A: Peak tailing for pyridine-containing compounds on silica gel is a very common issue.[10]

-

Causality: The basic nitrogen atom of the pyridine ring interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica gel.[10] This secondary interaction causes a portion of the analyte to move more slowly than the main band, resulting in a "tailed" peak, poor separation, and potentially lower recovery.

-

Troubleshooting & Prevention:

-

Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (~0.1-1%), to your eluent (e.g., hexane/ethyl acetate). The modifier will preferentially bind to the active silanol sites, masking them from your product and leading to sharper, more symmetrical peaks.

-

Alternative Stationary Phase: If tailing is severe, consider using a less acidic stationary phase like neutral alumina or a polymer-based support.

-

Caption: Figure 3: General troubleshooting workflow.

Detailed Purification Protocols

Protocol 4.1: Acid-Base Extraction for Bulk Removal of Non-Basic Impurities

This technique is highly effective for removing hydrocarbons like decane and octadecane from the desired basic product.[11][12]

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 volumes).

-

Acidification: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl (3 x 5 volumes). The basic product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer.

-